3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Description

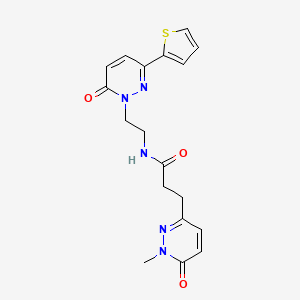

This compound is a pyridazinone-based propanamide derivative characterized by a thiophene substituent and a methyl group on the pyridazinone rings. Its molecular structure integrates two pyridazinone moieties linked via a propanamide chain, with a thiophene heterocycle at the 3-position of one pyridazinone ring. Such structural features are common in bioactive molecules targeting enzymes or receptors, particularly in oncology and inflammation research.

Properties

IUPAC Name |

3-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S/c1-22-17(25)8-5-13(20-22)4-7-16(24)19-10-11-23-18(26)9-6-14(21-23)15-3-2-12-27-15/h2-3,5-6,8-9,12H,4,7,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEIPLHQJYBXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide exhibits significant biological activity, particularly as a potential therapeutic agent. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, beginning with the formation of the pyridazinone core. The reaction typically utilizes hydrazine derivatives in the presence of various catalysts under controlled conditions to yield the desired product. The final compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

The compound is believed to act primarily as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound may enhance cAMP levels, leading to anti-inflammatory effects and modulation of immune responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against various enzymes. For instance, it has been shown to effectively inhibit human leukocyte elastase and cathepsin G, which are implicated in inflammatory processes .

In Vivo Studies

Animal model studies indicate that administration of this compound can lead to significant reductions in inflammation markers and improvement in conditions such as asthma and chronic obstructive pulmonary disease (COPD). These findings suggest its potential application in treating inflammatory diseases .

Case Study 1: Anti-inflammatory Effects

A study conducted on mice models with induced inflammation showed that treatment with the compound resulted in a marked decrease in inflammatory cytokines. The results indicated a reduction in swelling and pain associated with inflammation, highlighting its therapeutic potential .

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor properties of the compound. In vitro tests on cancer cell lines revealed that it inhibited cell proliferation effectively, suggesting a mechanism that might involve apoptosis induction or cell cycle arrest .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3 |

| Molecular Weight | 372.47 g/mol |

| CAS Number | 1542135-76-1 |

| Solubility | Soluble in DMSO and ethanol |

| Biological Target | Phosphodiesterase 4 (PDE4) |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyridazinone derivatives, differing primarily in substituents and linker groups. Below is a comparative analysis of key analogs based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects: Thiophene vs. Furan/Pyrazole: The target compound’s thiophene group (vs. Methyl Group: The 1-methyl group on the pyridazinone ring may reduce oxidative metabolism compared to unmethylated analogs.

Biological Relevance: Compounds with triazole () or pyrazole () substituents show enhanced binding to kinases or proteases due to their ability to form hydrogen bonds.

Physicochemical Properties :

- Molecular weights range from 338.4 to 423.5 g/mol, with higher values correlating to increased steric bulk (e.g., ethoxyphenyl in ).

- Solubility data are absent in the evidence, but polar groups (e.g., pyridine in ) likely improve aqueous solubility.

Limitations in Available Data:

- No explicit biological activity or pharmacokinetic data for the target compound or analogs are provided in the evidence.

- Physical properties (melting point, solubility) are missing for most compounds, limiting direct comparisons.

Q & A

Q. Q: What are the standard synthetic routes for preparing pyridazine-containing compounds like this compound, and how can reaction conditions be optimized?

A:

- Core Method : Pyridazine derivatives are often synthesized via cyclocondensation of hydrazines with diketones or via substitution reactions on pre-formed pyridazine cores. For example, describes the synthesis of pyrimidine-dione derivatives using 6-amino-1,3-dimethyluracil and aromatic aldehydes, followed by thiazolidinone ring formation with 2-mercaptoacetic acid .

- Optimization : Utilize Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, catalyst). highlights flow-chemistry approaches for optimizing diazomethane synthesis, emphasizing statistical modeling and real-time analysis to enhance yield and purity .

Advanced Synthesis: Multi-Step Functionalization

Q. Q: How can the thiophene and pyridazine moieties in this compound be selectively functionalized without compromising the amide linkage?

A:

- Selective Protection : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines, trimethylsilyl for hydroxyls). demonstrates selective cyanoacetamide formation under low-temperature (0–5°C) conditions with piperidine catalysis, preserving other functional groups .

- Coupling Strategies : Employ cross-coupling reactions (e.g., Suzuki-Miyaura for thiophene modification) with palladium catalysts. Ensure amide stability by avoiding strongly acidic/basic conditions.

Basic Structural Characterization

Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?

A:

- 1H/13C NMR : Assign peaks based on substituent electronic environments. For instance, uses 1H NMR to resolve imidazopyridine protons (δ 7.2–8.1 ppm) and 13C NMR to confirm carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, pyridazine N-H bend ~1550 cm⁻¹) .

Advanced Characterization: Resolving Structural Ambiguities

Q. Q: How can HRMS and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in regiochemistry or tautomerism?

A:

- HRMS : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error). validates a tetrahydroimidazopyridine derivative via HRMS matching .

- 2D NMR : COSY correlations identify adjacent protons (e.g., ethylenic protons in the pyridazine ring), while HSQC links carbons to their attached hydrogens, distinguishing between tautomeric forms .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural complexity?

A:

- Target-Based Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorescence/colorimetric readouts. discusses hydrazone derivatives as protease inhibitors, suggesting similar frameworks for activity screening .

- Cellular Assays : Assess cytotoxicity via MTT assays, ensuring solubility in DMSO/PBS. notes stability considerations for heterocyclic compounds in biological media .

Stability and Degradation Pathways

Q. Q: How can the hydrolytic stability of the amide and pyridazine groups be evaluated under physiological conditions?

A:

- Forced Degradation Studies : Expose the compound to pH 1–9 buffers at 37°C, monitoring degradation via HPLC. recommends safety protocols for handling reactive intermediates .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For example, reports thermal stability up to 215°C for similar heterocycles .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

A:

- Validation Steps :

- Re-optimize computational models (e.g., solvent corrections in DFT).

- Cross-check with experimental analogs (e.g., ’s PubChem data for analogous structures) .

- Re-examine sample purity (e.g., via HPLC, ) .

Computational Modeling for Mechanism Elucidation

Q. Q: Which computational tools can predict the compound’s reactivity in nucleophilic/electrophilic reactions?

A:

- Software : Use Gaussian or ORCA for DFT calculations of Fukui indices (electrophilicity/nucleophilicity). ’s InChI data enables precise molecular docking studies .

- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with biological targets, leveraging structural data from .

Safety and Handling in Research Settings

Q. Q: What safety protocols are critical when synthesizing or handling this compound?

A:

- PPE : Use nitrile gloves, lab coats, and fume hoods. emphasizes immediate medical consultation for exposure .

- Waste Disposal : Quench reactive intermediates (e.g., azides) with sodium nitrite or ceric sulfate, as outlined in ’s flow-chemistry protocols .

Analytical Method Development

Q. Q: How can hyphenated techniques (e.g., LC-MS/MS) be optimized for quantifying this compound in complex matrices?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.